An In-depth Technical Guide to 3,4'-Bipyridin-2'-amine: Chemical Properties and Structure
An In-depth Technical Guide to 3,4'-Bipyridin-2'-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3,4'-Bipyridin-2'-amine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed technical data and experimental context.
Chemical Identity and Properties
3,4'-Bipyridin-2'-amine is a substituted bipyridine, a class of compounds known for their utility as ligands in coordination chemistry and as scaffolds in pharmaceutical development.[1][2] The presence of an amino group and the specific arrangement of the two pyridine rings bestow unique electronic and steric properties upon the molecule.
The following table summarizes the key identifiers for 3,4'-Bipyridin-2'-amine. Note that multiple CAS numbers may be associated with this structure.
| Identifier | Value | Reference |
| IUPAC Name | [3,4'-bipyridin]-2-amine | [3] |
| Alternative IUPAC Name | 3',4-Bipyridine-2-amine | [4] |
| CAS Number | 1214324-02-3 | [3][5] |
| 865604-20-2 | [4][6][7][8][9] | |
| Molecular Formula | C₁₀H₉N₃ | [5][8] |
| SMILES | Nc1cc(ccn1)-c1cccnc1 | [4] |
| NC1=NC=CC=C1C2=CC=NC=C2 | [5] | |
| InChI | 1S/C10H9N3/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H,(H2,11,13) | [3] |
| InChI Key | DIBGIZONEQBKHF-UHFFFAOYSA-N | [3] |
The physicochemical properties of 3,4'-Bipyridin-2'-amine are essential for its handling, formulation, and application in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 171.20 g/mol | [5][8] |
| Exact Mass | 171.079647300 Da | [10] |
| Topological Polar Surface Area | 51.8 Ų | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Rotatable Bond Count | 1 | [10] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [8] |
Note: Some of the physicochemical properties listed are computed values.
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like 3,4'-Bipyridin-2'-amine typically relies on modern cross-coupling methodologies.[1] Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prevalent strategies.[1][11] These methods offer high yields and broad functional group tolerance.[11][12]
A general synthetic workflow can be conceptualized as a two-step process: first, the formation of the bipyridine core, followed by the introduction of the amino group, or a one-step approach using an aminated precursor.[1]
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated pyridine with a pyridineboronic acid to form the bipyridine scaffold.[13]
Materials:
-
Halogenated Pyridine (1.0 eq)
-
Pyridineboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a round-bottom flask, add the halogenated pyridine, pyridineboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bipyridine intermediate.
This protocol outlines a general method for the palladium-catalyzed amination of a halo-bipyridine intermediate.[1][14]
Materials:
-
Halo-bipyridine (1.0 eq)
-
Amine source (e.g., Benzophenone imine, 1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried flask, add the halo-bipyridine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the amine source.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final N-aryl bipyridine-amine product.
Applications in Medicinal Chemistry and Materials Science
3,4'-Bipyridin-2'-amine serves as a key intermediate in the synthesis of more complex organic molecules.[15] The aminobipyridine scaffold is a prevalent structural motif in a wide range of biologically active compounds and functional materials.[1]
-
Drug Discovery: The aminopyridine moiety is a common feature in molecules designed as kinase inhibitors, which are crucial in oncology research.[16] The nitrogen atoms of the pyridine rings and the amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]
-
Coordination Chemistry: Bipyridines are well-established chelating ligands that can coordinate with various metal ions. The functionalization of the 3,4'-Bipyridin-2'-amine scaffold allows for the synthesis of tailored ligands for applications in catalysis and materials science.[2]
Biological Activity and Signaling Pathways
While specific biological data for 3,4'-Bipyridin-2'-amine is not extensively documented in publicly available literature, the broader class of aminopyridines has been shown to exhibit a range of pharmacological effects.[17] For instance, certain aminopyridines are known to modulate the activity of ion channels and have been investigated for their neuroprotective properties.[18][19]
One of the key signaling pathways that can be influenced by small molecule inhibitors, including those with aminopyridine scaffolds, is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[20] The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target in drug discovery for various diseases, including cancer.
This pathway is often dysregulated in various diseases, and compounds containing the aminobipyridine scaffold can be designed to inhibit kinases at different points in this cascade, such as RAF, MEK, or even upstream receptor tyrosine kinases (RTKs).
Conclusion
3,4'-Bipyridin-2'-amine is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. Its synthesis is readily achievable through established palladium-catalyzed cross-coupling reactions. The structural and electronic features of the aminobipyridine core make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-3,4'-bipyridine | 1214324-02-3 [sigmaaldrich.com]
- 4. [3,4'-BIPYRIDIN]-2'-AMINE | CAS 865604-20-2 [matrix-fine-chemicals.com]
- 5. 1214324-02-3|[3,4'-Bipyridin]-2-amine|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 865604-20-2|3,4'-Bipyridin-2'-amine|BLD Pharm [bldpharm.com]
- 9. 3,4'-Bipyridin-2'-amine,(CAS# 865604-20-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. [4,4'-Bipyridin]-2-amine | C10H9N3 | CID 21912841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,4'-Bipyridin-2'-amine [myskinrecipes.com]
- 16. mdpi.com [mdpi.com]
- 17. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 18. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
